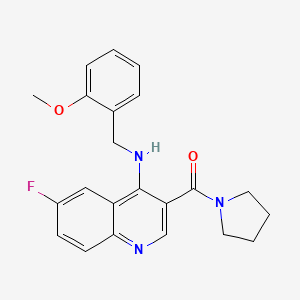

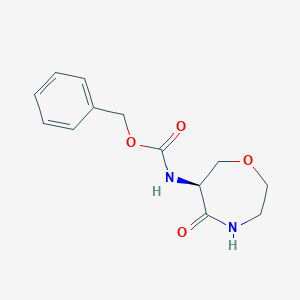

(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound . It’s a part of a series of novel compounds synthesized for potential use against infections caused by Gram-positive pathogens .

Molecular Structure Analysis

The molecular structure of this compound includes a quinolin-3-yl group, a pyrrolidin-1-yl group, and a methoxybenzyl amino group . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación

Anticancer Potential

Quinoline derivatives are significantly researched for their anticancer properties. Compounds similar to (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, such as 2-anilino-3-aroylquinolines, have demonstrated remarkable antiproliferative activity against several human cancer cell lines, including lung and prostate cancer. These compounds inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis, highlighting their potential as anticancer agents (Srikanth et al., 2016).

Fluorescence and Labeling Applications

Fluorophore derivatives of quinolines, such as 6-methoxy-4-quinolone (6-MOQ), have been identified for their strong fluorescence in a wide pH range of aqueous media. These compounds are stable against light and heat, offering applications as fluorescent labeling reagents for biomedical analysis, including the determination of carboxylic acids (Hirano et al., 2004).

Antibacterial Activity

Fluoroquinolone derivatives exhibit potent antimicrobial activity against a wide range of Gram-negative and Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). Variations in the quinolone nucleus and substituents have been explored to optimize their antibacterial efficacy and pharmacokinetic properties for potential use as antibacterial agents (Hong et al., 1997).

Enzyme Inhibition for Disease Treatment

Quinoline carboxamides have been identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing promise for therapeutic applications in diseases where ATM kinase plays a critical role. This includes developing treatments for cancer and potentially for neurodegenerative diseases, where ATM inhibition could be beneficial (Degorce et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

[6-fluoro-4-[(2-methoxyphenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-28-20-7-3-2-6-15(20)13-25-21-17-12-16(23)8-9-19(17)24-14-18(21)22(27)26-10-4-5-11-26/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQBSYBJQOMCGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2393297.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2393300.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine](/img/structure/B2393302.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2393304.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2393311.png)

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2393314.png)

![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2393320.png)